Bio acrylic resin

描述

属性

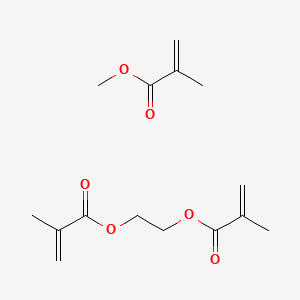

IUPAC Name |

methyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4.C5H8O2/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4(2)5(6)7-3/h1,3,5-6H2,2,4H3;1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDAKYZJVVYINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9063-88-1, 142293-42-3, 25777-71-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]poly(oxy-1,2-ethanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9063-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142293-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol dimethacrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25777-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70910869 | |

| Record name | Ethane-1,2-diyl bis(2-methylprop-2-enoate)--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25777-71-3, 108772-06-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-diyl bis(2-methylprop-2-enoate)--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biorenewable Monomer Feedstocks and Precursors for Bio Acrylic Resin Synthesis

Sourcing and Derivatization Strategies for Plant-based Monomers

A variety of plant-derived materials, including vegetable oils, lignin (B12514952), cellulose (B213188), starch, and itaconic acid, serve as foundational feedstocks for bio-acrylic resins. researchgate.net These resources undergo various derivatization strategies to be converted into polymerizable monomers.

Lignin-Derived Aromatic Compounds as Bio Acrylic Resin Precursors

Lignin, a complex aromatic polymer abundant in plant cell walls, is a significant source of renewable aromatic compounds for bio-acrylic resins. the-innovation.org As a major byproduct of the paper and pulping industry, lignin offers a cost-effective and readily available feedstock. researchgate.net Through strategic depolymerization, lignin can be broken down into valuable low molecular weight, single aromatic chemicals. researchgate.net

Several lignin-derived compounds are under intense investigation as bio-based building blocks for polymers. researchgate.net These include:

Vanillin researchgate.netresearchgate.net

Guaiacol (B22219) researchgate.netresearchgate.net

Eugenol (B1671780) researchgate.netresearchgate.net

Syringaldehyde researchgate.net

Ferulic acid researchgate.net

4-hydroxybenzoic acid researchgate.net

These compounds can be chemically modified, for instance, through methacrylation by esterification, to create reactive monomers. researchgate.net For example, methacrylated guaiacol (MG) and methacrylated eugenol (ME) have shown promise as reactive diluents in vinyl ester resins, potentially replacing styrene (B11656) without compromising the thermal performance of the cured resin. researchgate.net The aromatic nature of these lignin-derived monomers can impart stiffness and mechanical strength to the resulting polymer networks. researchgate.net

Carbohydrate-Based Monomers and Their Functionalization

Carbohydrates, such as cellulose and starch, represent a vast and renewable resource for producing monomers for bio-acrylic resins. researchgate.net One of the most effective pathways involves the fermentation of carbohydrates into lactic acid, which can then be catalytically dehydrated to produce acrylic acid. capes.gov.brfau.eu While lactic acid fermentation is a commercialized process, the dehydration step is still under development to improve its efficiency. capes.gov.br

Another approach involves the use of anhydrosugars derived from cellulose or carbohydrates, such as isosorbide (B1672297), isomannide, and isoidide. google.com These can be functionalized to create reactive monomers for vinyl resin systems. google.com Fructose, obtainable from fruit waste, is another carbohydrate that can be converted into a methacrylate (B99206) monomer. This fructose-based monomer has been shown to be polymerizable and can be incorporated into waterborne acrylic formulations, offering a bio-based alternative to petroleum-derived monomers like methyl methacrylate. mdpi.com

Terpene and Rosin-Derived Monomers for Bio Acrylic Resins

Terpenes and rosin (B192284), which are natural resins found in trees and isolated during the paper pulping process, are valuable sources for bio-based monomers. ingevity.comteckrez.com Turpentine, a volatile fraction of tree resin, is a primary source of terpenes like α-pinene, β-pinene, and limonene. mdpi.com These compounds can be functionalized to create monomers suitable for polymerization. researchgate.netresearchgate.net For example, isobornyl methacrylate (IBOMA), which can be manufactured from camphor (B46023) or pinene, is a bio-renewable hard monomer with a high glass transition temperature. ulprospector.com

Rosin itself can be derivatized to include reactive groups such as epoxy, (meth)acrylate, and polyol functionalities. ingevity.com These rosin-derived monomers and resins can be used in a variety of applications, including coatings and adhesives, and are noted for providing properties like hydrophobicity, rigidity, and excellent adhesion. ingevity.comforestagroup.com.au

Microbial and Enzymatic Bioconversion Routes to Acrylic Precursors

In addition to direct sourcing from plants, microorganisms and enzymes are being harnessed to convert biomass into precursors for acrylic resins. These bioconversion processes offer the potential for more sustainable and environmentally friendly production methods.

Fermentative Production of Acrylic Acid and Derivatives from Biomass

Fermentation is a key technology for producing acrylic acid and its precursors from renewable feedstocks. One of the most studied routes is the production of 3-hydroxypropionic acid (3-HP) from biomass sugars like glucose and xylose through fermentation with metabolically engineered microbial strains. acs.orgresearchgate.net This 3-HP can then be catalytically dehydrated to yield acrylic acid with high efficiency. acs.org

Researchers are actively working on improving the economic feasibility of this process by enhancing fermentation parameters such as yield, titer, and productivity. acs.orgresearchgate.net Different microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum, have been engineered to produce 3-HP from various precursors like glycerol (B35011), malonyl-CoA, and β-alanine. mdpi.com

Direct fermentative production of acrylic acid from glucose has also been demonstrated in engineered E. coli. mdpi.com One novel pathway utilizes β-alanine as an intermediate. researchgate.net While still in the early stages, fed-batch fermentation of an engineered strain has successfully produced acrylic acid. mdpi.com Another approach involves the biotransformation of acrylonitrile (B1666552) to acrylic acid using nitrilase enzymes from bacteria such as Rhodococcus ruber. jmb.or.kr This method presents a "green" biosynthesis route for acrylic acid. jmb.or.kr Furthermore, some microorganisms have natural pathways that could be optimized through metabolic engineering to produce acrylic acid directly from biomass. capes.gov.br

Summary of Biorenewable Feedstocks and Precursors

| Feedstock Category | Specific Examples | Key Precursors/Monomers | Relevant Derivatization/Conversion Processes |

|---|---|---|---|

| Lignin | Pulp and paper industry waste | Vanillin, Guaiacol, Eugenol, Syringaldehyde, Ferulic acid | Depolymerization, Methacrylation, Esterification researchgate.netresearchgate.net |

| Vegetable Oils | Soybean oil, Linseed oil, Rapeseed oil, Grapeseed oil | Epoxidized oils (ESO, ELO), Acrylated epoxidized oils (AESO) | Epoxidation, Ring-opening reaction with acrylic acid google.commdpi.com |

| Carbohydrates | Starch, Cellulose, Fructose, Itaconic acid | Lactic acid, Acrylic acid, Isosorbide, Methacrylate fructose | Fermentation, Dehydration, Functionalization capes.gov.brfau.eugoogle.commdpi.com |

| Terpenes & Rosin | Turpentine (α-pinene, β-pinene), Rosin | Isobornyl methacrylate (IBOMA), Rosin-based acrylates | Functionalization, Derivatization ingevity.comulprospector.com |

| Microbial & Enzymatic | Biomass (sugars), Glycerol | 3-Hydroxypropionic acid (3-HP), Acrylic acid | Fermentation, Dehydration, Biotransformation acs.orgmdpi.comjmb.or.kr |

Enzymatic Synthesis of Bio-based Monomers

The synthesis of bio-based monomers for acrylic resins is increasingly employing enzymatic catalysis as a green and highly specific alternative to conventional chemical methods. acs.orgacs.org Enzymes, particularly lipases, are effective catalysts for polymerization and esterification reactions under mild conditions. wur.nlmdpi.com

One of the most utilized enzymes is lipase (B570770) B from Candida antarctica (CALB), often immobilized on acrylic resin (as Novozym 435), which enhances its stability and reusability. wur.nlmdpi.com This biocatalyst has been successfully used in the ring-opening polymerization (eROP) of lactides to produce polylactic acid (PLA), a precursor for certain bio-based resins. mdpi.com Studies have shown that immobilized CALB can achieve high monomer conversion rates, for instance, 70% for D-lactide polymerization over four days. mdpi.com The reaction conditions, such as temperature and solvent, are crucial; eROP of L-lactide using Candida rugosa lipase showed optimal activity at 90°C. mdpi.com

A novel approach combines enzymatic catalysis with microwave irradiation to synthesize terpenoid-based (meth)acrylate monomers. acs.orgacs.org This solvent-free, metal-free, and halogen-free method uses terpenoids extracted from sources like wood waste and citrus fruits. acs.orgacs.orgresearchgate.net The esterification of terpenoids such as geraniol, nopol, and citronellol (B86348) with (meth)acrylic anhydrides, catalyzed by enzymes, has yielded high-purity monomers with complete conversion. acs.orgacs.orgresearchgate.net

Furthermore, glycoside hydrolases are used to synthesize glycosyl acrylate (B77674) monomers from renewable hemicellulose. rsc.org For example, β-mannanases from Trichoderma reesei and Aspergillus niger can catalyze the transglycosylation between manno-oligosaccharides and 2-hydroxyethyl methacrylate (HEMA), creating novel sugar-based acrylate monomers. rsc.org This process demonstrates the potential to create glycopolymers through subsequent radical polymerization. rsc.org

Table 1: Research Findings on Enzymatic Synthesis of Bio-acrylic Monomers

| Enzyme System | Substrate(s) | Resulting Monomer/Polymer | Key Research Finding | Source(s) |

| Immobilized Candida antarctica lipase B (CALB) | D-lactide, L-lactide | Polylactide (PLA) oligomers | Immobilized lipases are effective for ring-opening polymerization of lactides. | mdpi.com |

| Candida antarctica lipase B (CALB) + Microwave Irradiation | Terpenoids (e.g., geraniol, citronellol), (meth)acrylic anhydride | Terpenoid (meth)acrylates | Combination of enzyme and microwave yields high-purity monomers in a solvent-free process. | acs.orgacs.org |

| β-mannanases (Trichoderma reesei, Aspergillus niger) | Manno-oligosaccharides, 2-hydroxyethyl methacrylate (HEMA) | Mannosyl acrylate monomers | Glycoside hydrolases can produce sugar-based acrylate monomers from hemicellulose. | rsc.org |

| Candida rugosa lipase (CRL) | L-lactide | Poly(L-lactide) | Optimal enzymatic activity for L-lactide polymerization was found at 90°C. | mdpi.com |

Sustainable Valorization of Biomass and Waste Streams for this compound Constituents

The production of bio-acrylic resins relies on the effective valorization of diverse and abundant biomass and waste streams. researchgate.net This approach reduces dependence on finite petrochemical resources and aligns with circular economy principles. onlytrainings.comieabioenergy.com Key feedstocks include vegetable oils, carbohydrates (cellulose, starch), lignin, and various organic wastes. researchgate.netonlytrainings.comresearchgate.net

Lignocellulosic biomass, comprised of cellulose, hemicellulose, and lignin, is a primary focus for valorization. rsc.org Pretreatment is essential to fractionate these components, making them accessible for conversion. rsc.org Lignin, an abundant aromatic polymer often considered waste in the pulp and paper industry, can be depolymerized to produce bio-aromatic compounds for applications in acrylic resins. innovationnewsnetwork.comvito.be Projects like DELICARE are specifically targeting the catalytic depolymerization of hydrolysis lignin for this purpose. vito.be

Glycerol, a co-product of biodiesel production, is another significant waste stream that can be upgraded. acs.orgblogspot.com It can be converted into acrylic acid via dehydration to acrolein followed by oxidation. blogspot.com Additionally, glycerol can be used to synthesize green polyesters, which, when mixed with reactive diluents like 2-hydroxyethyl methacrylate (HEMA), can form photocurable bio-based resins. acs.org

Vegetable oils, such as soybean oil, are transformed into acrylic monomers through processes like transesterification with hydroxyl-functional acrylamides. google.com This one-step method converts the oil into reactive acrylic fatty acid-based monomers suitable for free radical polymerization. google.com Epoxidized soybean oil (ESBO) can also serve as a reactive site for bio-acrylic acid, enabling the creation of 100% bio-based vinyl ester resins. coatingsworld.com

Carbohydrates derived from sources like corn or sugarcane are fermented to produce platform chemicals such as lactic acid and 3-hydroxypropionic acid (3-HP), which are direct precursors to acrylic acid. researchgate.netblogspot.comacs.org Furfural, derived from the hemicellulose fraction of biomass, can be converted to acrylic acid through a multi-step process involving photooxygenation and aerobic oxidation. researchgate.netd-nb.info

Table 2: Biomass and Waste Streams for Bio-Acrylic Resin Constituents

| Biomass/Waste Stream | Key Conversion Process | Derived Constituent(s) | Potential Application | Source(s) |

| Lignocellulosic Biomass (Wood, Agri-residues) | Fractionation, Depolymerization | Phenolic compounds, Aromatic acids | Replacement for phenol (B47542) in resins | rsc.orginnovationnewsnetwork.comvito.be |

| Glycerol (Biodiesel by-product) | Dehydration, Oxidation | Acrylic Acid, Acrolein | Acrylic acid monomer production | blogspot.com |

| Vegetable Oils (Soybean oil) | Transesterification, Epoxidation | Acrylated fatty acid monomers, ESBO | Hydrophobic monomers, Vinyl ester resins | google.comcoatingsworld.com |

| Sugars (from Corn, Sugarcane) | Fermentation, Dehydration | Lactic Acid, 3-Hydroxypropionic Acid (3-HP) | Acrylic acid precursor | researchgate.netacs.org |

| Furfural (from Hemicellulose) | Oxidation, Ethenolysis | Maleic Anhydride, Acrylic Acid | Acrylic acid monomer production | researchgate.netd-nb.info |

| Organic Waste/Bio-naphtha | Pyrolysis, Gasification | Bio-naphtha, Syngas | Feedstock for chemical production | ieabioenergy.comfrontiersin.org |

Advanced Biorefinery Concepts and Integrated Systems for this compound Monomer Production

A key concept is the "platform" approach, where biomass is first converted into key chemical intermediates. ieabioenergy.comfrontiersin.org The "sugar platform," for example, uses biochemical methods like fermentation to convert cellulose and hemicellulose-derived sugars (e.g., glucose, xylose) into building blocks like lactic acid or 3-hydroxypropionic acid (3-HP), which are then dehydrated to acrylic acid. ieabioenergy.comacs.orgmdpi.com The "syngas platform" relies on thermochemical conversion, such as gasification, to produce synthesis gas (a mix of CO and H2) from biomass, which can then be catalytically converted to various chemicals. ieabioenergy.comnih.gov

Lignocellulosic biorefineries are central to this strategy, as they utilize non-edible feedstocks like agricultural residues and wood. nih.govannualreviews.org A significant challenge and opportunity within these systems is the complete valorization of all major biomass components: cellulose, hemicellulose, and lignin. rsc.orginnovationnewsnetwork.com Integrated projects like FRACTION aim to maximize the purity and yield of these three fractions, demonstrating their upgrade into high-value products, including components for acrylic coatings. innovationnewsnetwork.com The process involves separating high-purity cellulose, converting hemicellulose to furfural, and upgrading lignin to replacements for petroleum-derived chemicals like phenol. innovationnewsnetwork.com

Another advanced concept is the "biomass balance approach," where renewable feedstocks like bio-naphtha or biogas from organic waste are introduced at the beginning of existing large-scale chemical production processes. ieabioenergy.com The bio-based content is then allocated to specific end-products using a certified method, allowing for the production of bio-attributed acrylic monomers without altering the final product's quality or the existing infrastructure. ieabioenergy.com

The ultimate goal of these integrated systems is to create a circular economy for materials. sumitomo-chem.co.jp For instance, pilot facilities are being developed for the chemical recycling of acrylic resins like polymethyl methacrylate (PMMA). sumitomo-chem.co.jp These facilities depolymerize waste acrylics back to their monomer (MMA), which can then be used to produce new resins with a significantly lower carbon footprint compared to those made from virgin fossil resources. sumitomo-chem.co.jp

Table 3: Advanced Biorefinery Concepts for Monomer Production

| Biorefinery Concept | Feedstock(s) | Key Process(es) | Monomer(s) / Precursor(s) Produced | Source(s) |

| Sugar Platform Biorefinery | Starch crops, Lignocellulosics | Hydrolysis, Fermentation, Dehydration | Lactic Acid, 3-Hydroxypropionic Acid, Acrylic Acid | ieabioenergy.comacs.orgmdpi.com |

| Integrated Lignocellulosic Biorefinery | Wood, Agricultural Waste | Fractionation, Catalytic Conversion, Fermentation | Furfural, Lignin-derived Phenols, Sugars | innovationnewsnetwork.comnih.govmdpi.com |

| Thermochemical/Syngas Platform | All Biomass Types | Pyrolysis, Gasification, Catalysis | Syngas, Bio-oil, Biochar | ieabioenergy.comfrontiersin.org |

| Oleochemical Biorefinery | Vegetable Oils, Animal Fats | Transesterification, Hydrolysis | Fatty Acids, Glycerol, Acrylated Monomers | google.comsci-hub.se |

| Chemical Recycling System | Waste Acrylic Resin (PMMA) | Pyrolysis, Depolymerization | Methyl Methacrylate (MMA) | sumitomo-chem.co.jp |

Compound Index

Synthesis Methodologies for Bio Acrylic Resins

Conventional Radical Polymerization Approaches for Bio-based Acrylates

Conventional free radical polymerization is a widely utilized and well-established method for producing a variety of polymers, including those from bio-based sources. acs.org This approach relies on the use of a free radical initiator to begin the polymerization of monomers. acs.org It is valued for its simplicity and tolerance to various functional groups and reaction conditions. acs.orgacs.org Bio-based acrylic monomers, derived from sources like plant oils, sugars, and lignin (B12514952), can be effectively polymerized using these conventional techniques to create more sustainable alternatives to petroleum-based acrylics. nih.govnih.gov

Bulk Polymerization Techniques for Bio Acrylic Resin Synthesis

Bulk polymerization is a straightforward method where the reaction mixture consists of only the monomer and an initiator, without the use of a solvent. This technique is characterized by a high concentration of the monomer, which can lead to rapid polymerization and high polymer yields. For bio-acrylic resins, bulk polymerization offers a solvent-free approach, which is environmentally advantageous.

However, the high viscosity and the highly exothermic nature of the reaction can present challenges in heat dissipation and control, potentially leading to a broad molecular weight distribution and issues with product reproducibility. lboro.ac.uk Despite these challenges, continuous bulk polymerization processes have been developed for acrylic monomers at elevated temperatures (180°-270° C) with low levels of initiator to produce low molecular weight, uniform polymers suitable for high solids applications. sigmaaldrich.com

A study on the polymerization of a methacrylic derivative of CyreneTM, a bio-based solvent, demonstrated that bulk polymerization was a viable method, although it resulted in lower yields and molecular weights compared to emulsion polymerization. acs.org

Table 1: Comparison of Polymerization Techniques for a Bio-based Monomer (m-Cyrene)

| Polymerization Technique | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) |

| Bulk Polymerization | 55 | 25,000 | 2.1 |

| Solution Polymerization | 70 | 35,000 | 1.8 |

| Emulsion Polymerization | 95 | 60,000 | 1.6 |

Data synthesized from findings on m-Cyrene polymerization. acs.org

Solution and Emulsion Polymerization Methods for Bio Acrylic Dispersions

Solution and emulsion polymerization are common methods for producing bio-acrylic dispersions, where the polymer is dispersed in a liquid medium. These techniques offer better heat control compared to bulk polymerization and result in lower viscosity mixtures that are easier to handle. acs.org

In solution polymerization , the bio-based monomer and initiator are dissolved in a non-reactive solvent. This method allows for good control over the reaction temperature. However, a significant drawback is the need to remove the solvent after polymerization, which can contribute to volatile organic compound (VOC) emissions unless green solvents are used. acs.org Solution polymerization of acrylic monomers can sometimes result in polymers with lower molecular weights compared to other methods. lboro.ac.uk For instance, the solution radical polymerization of soybean methacrylate (B99206) (SBMA) in toluene (B28343) produced a soft, low glass transition temperature (Tg) homopolymer. mdpi.com

Emulsion polymerization is a widely used industrial process for producing acrylic latexes for applications like paints and adhesives. mdpi.com In this method, the monomer is dispersed in an aqueous phase with the aid of a surfactant to form micelles. A water-soluble initiator starts the polymerization within these micelles. acs.org This technique is advantageous as it uses water as the dispersion medium, making it a more sustainable and safer process. acs.orgrsc.org Emulsion polymerization can produce high molecular weight polymers at a fast polymerization rate. acs.org Bio-based monomers, such as those derived from soybean oil, have been successfully copolymerized with conventional acrylic monomers via emulsion polymerization to create bio-based latexes. nih.govresearchgate.net A key challenge with more hydrophobic bio-based monomers is the potential for coagulum formation during polymerization. rsc.org

Suspension Polymerization in this compound Production

Suspension polymerization, also known as bead or pearl polymerization, is a heterogeneous radical polymerization process. In this method, monomer droplets are dispersed in a continuous phase, typically water, with the aid of a suspending agent. An oil-soluble initiator is dissolved in the monomer droplets, and each droplet acts as a tiny bulk polymerization reactor. mcgill.ca This technique is advantageous for producing polymer beads or microspheres of a controlled size, which are easy to handle and purify. rsc.orgnih.gov

The main benefits of suspension polymerization include good heat transfer and control due to the low viscosity of the continuous phase, and the direct production of a solid polymer product that can be easily separated by filtration. mcgill.ca This method has been used to synthesize acrylic resin microspheres from monomers like methyl methacrylate (MMA) and methyl acrylate (B77674) (MA). rsc.orgnih.gov While less commonly reported for specifically bio-based acrylics in the reviewed literature, the fundamental principles of suspension polymerization are applicable to hydrophobic bio-based monomers that can be effectively suspended in an aqueous medium.

Controlled/Living Radical Polymerization Techniques for this compound Architecture

Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. sigmaaldrich.comacs.org These methods are particularly valuable for creating advanced bio-acrylic resins with precisely tailored properties. The two most prominent CRP techniques for acrylic systems are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Bio-based Acrylates

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. mdpi.comresearchgate.net The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the growing polymer chains. mdpi.com This process allows for the synthesis of polymers with complex architectures such as block copolymers. mdpi.com

RAFT has been successfully employed for the polymerization of various bio-based acrylic monomers. For example, itaconic acid derivatives, which are derived from the fermentation of starch, have been polymerized via RAFT to create well-defined polymers and thermoplastic elastomers. nih.gov The polymerization of itaconic acid imides and esters using different RAFT agents resulted in polymers where the molecular weight increased linearly with monomer conversion while maintaining narrow molecular weight distributions. nih.gov Lignin-based hybrid acrylate resins have also been prepared via RAFT miniemulsion polymerization, demonstrating the applicability of this technique to monomers derived from complex biomass sources. mdpi.com

Table 2: RAFT Polymerization of Bio-based Itaconic Acid Derivatives

| Monomer | RAFT Agent | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| N-phenylitaconimide | 2-Cyano-2-propyl dodecyl trithiocarbonate | 15,400 | 1.15 |

| Di-n-butyl itaconate | 2-Cyano-2-propyl benzodithioate | 21,200 | 1.20 |

Data synthesized from findings on itaconic acid derivative polymerization. nih.gov

Atom Transfer Radical Polymerization (ATRP) in Bio Acrylic Systems

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that enables the synthesis of polymers with controlled molecular weight, low dispersity, and high end-group functionality. nih.govmcgill.ca The mechanism involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal complex (typically copper-based) in a lower oxidation state. acs.orgsigmaaldrich.com This reversible activation/deactivation process maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled polymer growth. nih.gov

ATRP has been effectively used to polymerize a variety of bio-based methacrylate monomers. For instance, commercial bio-sourced methacrylates like isobornyl methacrylate (IBOMA) have been polymerized using ATRP to create well-defined homopolymers and copolymers for coating applications. mcgill.ca The resulting polymers exhibit narrow molecular weight distributions, which is beneficial for achieving low viscosity solutions. mcgill.ca Furthermore, photoinduced metal-free ATRP has been developed for the polymerization of biomass-derived methacrylates from sources like soybean oil, rosin (B192284) acid, and furfural, offering a greener approach to controlled polymerization. acs.org Iron-catalyzed ATRP has also been shown to be effective for polymerizing renewable monomers in low-toxicity solvents, providing excellent control over the polymerization of certain renewable methacrylate monomers, sometimes superior to that of RAFT. nih.govacs.org

Table 3: ATRP of Bio-based Methacrylates

| Monomer | Initiator | Catalyst/Ligand | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| Isobornyl Methacrylate (IBOMA) | ME-Br | Cu(I)Br/PMDETA | 10,000 | 9,800 | 1.12 |

| Guaiacol (B22219) Methacrylate | EBiB | FeCl3/TPMA | 10,000 | 9,200 | 1.19 |

Data synthesized from findings on ATRP of bio-based methacrylates. nih.govmcgill.ca

Polycondensation and Ring-Opening Polymerization Strategies in Bio-Acrylic Resin Formation

Polycondensation and Ring-Opening Polymerization (ROP) are primary methods for synthesizing bio-based polyesters, which can subsequently be functionalized to create bio-acrylic resins. nih.govmdpi.com These two strategies offer different advantages and are chosen based on the desired polymer characteristics and available monomers. nih.gov

Polycondensation involves the step-growth reaction of diols with diacids or their esters, typically requiring high temperatures (150–280 °C), high vacuum, and often metal-based catalysts to drive the reaction by removing condensation byproducts like water. nih.govacs.org While the monomers are often readily available, challenges include potential side-reactions and monomer volatilization at elevated temperatures. nih.gov A more sustainable approach involves enzymatic polycondensation using lipases like Candida antarctica lipase (B570770) B (CAL-B), which can proceed under milder conditions. acs.org

Ring-Opening Polymerization (ROP) of cyclic monomers, such as lactones and lactides, is another powerful technique. nih.govmdpi.com ROP does not produce byproducts, allowing for the formation of high molecular weight polymers under relatively mild conditions with suppressed side reactions. nih.govmdpi.com It is the commercial route for producing high-molecular-weight poly(lactic acid) (PLA). mdpi.com Enzymatic ROP (eROP) is also an area of active research, though it can be limited by slow reaction rates. mdpi.com

A key strategy for creating true bio-acrylic resins is to first synthesize a bio-based polyester (B1180765) backbone using either polycondensation or ROP and then introduce reactive acrylate groups. mdpi.com For example, a polyester can be formed from bio-based diacids (like itaconic acid) and diols, followed by a reaction with acrylic acid to attach the photocurable functional groups. mdpi.com This approach allows for the creation of resins with a significant bio-based content suitable for applications like vat photopolymerization 3D printing. mdpi.com

| Polymerization Strategy | Typical Monomers | Key Characteristics | Reference(s) |

| Polycondensation | Diacids (adipic acid), Diols (1,4-butanediol), Hydroxyacids | Requires high temperatures and vacuum; byproduct removal is critical; can be catalyzed by enzymes (e.g., CAL-B). nih.govacs.org | nih.govacs.org |

| Ring-Opening Polymerization (ROP) | Cyclic esters (lactides, lactones) | No byproducts; can produce high molecular weight polymers under mild conditions; common for PLA synthesis. nih.govmdpi.com | nih.govmdpi.com |

| Two-Step Acrylation | Bio-polyester backbone + Acrylic Acid/Itaconic Acid | Combines polyester synthesis with subsequent functionalization to create photocurable bio-acrylic resins. mdpi.com | mdpi.com |

Novel Polymerization Catalysis and Initiator Systems for Bio-Acrylic Resin Synthesis

For the synthesis of bio-based acrylic acid monomer itself, various catalytic systems have been explored. These include V–W–Nb-based catalysts for the conversion of glycerol (B35011) to acrylic acid and zeolite formulations (e.g., 44TMDP-loaded Na-FAU) for producing acrylates from corn-derived lactic acid. scispace.comazom.com The DELICARE project is developing 3D-printed catalytic materials to enable the continuous depolymerization of hydrolysis lignin into aromatic compounds suitable for acrylic resin synthesis. vito.be

In the polymerization stage, enzymatic catalysis represents a significant green chemistry approach. Lipases, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), are effectively used for both the polycondensation of diacids and diols and the ring-opening polymerization of lactones under mild conditions. acs.orgresearchgate.net

For radical polymerization, fully bio-based initiator systems are emerging. One study reported a sustainable polymer system using ascaridole, a thermal radical initiator derived from the natural oil terpinene, to copolymerize bio-based monomers. rsc.org This integrated approach, which also utilized a bio-based photosensitizer and a sustainable solvent, demonstrates a pathway to fully bio-based polymers and coatings. rsc.org

| Catalyst/Initiator System | Process Type | Monomers/Feedstock | Key Advantage | Reference(s) |

| V–W–Nb, ZrO2–WO3 | Monomer Synthesis (Dehydration/Oxidation) | Glycerol | Enables conversion of a biodiesel byproduct into acrylic acid. scispace.com | scispace.com |

| 44TMDP-loaded Na-FAU (Zeolite) | Monomer Synthesis (Dehydration) | Lactic Acid (from corn) | Provides a high-yield, low-cost route to renewable acrylic acid. azom.com | azom.com |

| Candida antarctica lipase B (CAL-B) / Novozym 435 | Polycondensation / ROP | Diacids, Diols, Lactones | Enzymatic catalysis offers a green, mild-condition alternative to metal catalysts. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Ascaridole | Radical Polymerization | Methoxybutenolide, Dodecyl vinyl ether | A fully bio-based thermal initiator enabling a completely sustainable polymer system. rsc.org | rsc.org |

| 3D-Printed Heterogeneous Catalysts | Lignin Depolymerization | Hydrolysis Lignin | Allows for a shift from batch to continuous production of bio-aromatic precursors for resins. vito.be | vito.be |

Reaction Engineering and Process Optimization for Bio-Acrylic Resin Production

Effective reaction engineering and process optimization are essential for making the production of bio-acrylic resins scalable, cost-effective, and environmentally sustainable. Key areas of focus include optimizing reaction conditions, improving process efficiency, and simplifying purification steps.

One fundamental aspect is the choice between different polymerization processes. For instance, melt polymerization is an attractive solvent-free method that can enhance reaction efficiency. acs.org In polycondensation reactions, comparing bulk polymerization to solution-based methods has shown that bulk processes can be significantly more environmentally friendly, as demonstrated by a lower E-factor (environmental factor). acs.org Temperature control is another critical parameter; transesterification reactions for polyester-acrylates are typically conducted between 150–250 °C, while the esterification of bio-based cores like isosorbide (B1672297) with acrylic acid may require prolonged reaction times (18-36 hours) at temperatures of 130–145 °C, with progress monitored by acid number titrations. acs.orggoogle.com

| Optimization Strategy | Process Detail | Impact on Production | Key Finding | Reference(s) |

| Process Selection | Bulk vs. Solution Polymerization | Reduced Waste | Bulk polycondensation has a significantly lower E-factor (is more environmentally friendly) than solution-based methods. acs.org | acs.org |

| Process Intensification | Batch to Continuous Flow | Increased Efficiency | Using heterogeneous catalysts enables continuous depolymerization of feedstocks like lignin, enhancing production throughput. vito.be | vito.be |

| Condition Optimization | Curing & Post-Curing Temperature | Improved Material Properties | A post-curing step at a higher temperature (e.g., 150 °C) can improve the cross-linking degree, toughness, and glass transition temperature of the resin. mdpi.com | mdpi.com |

| Downstream Processing | Solvent-Free Purification | Reduced Cost & Complexity | Integrated, solvent-free recovery and purification processes make the production of bio-based acrylic acid more economical. google.com | google.com |

Copolymerization Strategies for Tailored Bio-Acrylic Resin Architectures

Copolymerization is a highly effective strategy for designing tailored bio-acrylic resin architectures with specific functionalities and properties. By combining different bio-based and conventional monomers, it is possible to precisely control characteristics such as flexibility, hardness, thermal stability, and elastomeric behavior. mcgill.carsc.orgacs.org

One advanced approach is the synthesis of block copolymers to create thermoplastic elastomers (TPEs). rsc.orgmdpi.com For example, all-acrylic ABA-type TPEs have been synthesized by combining a soft, rubbery middle block (e.g., from lauryl methacrylate) with hard, glassy end blocks (e.g., from acetylsalicylic ethyl methacrylate) using techniques like RAFT polymerization. mdpi.com Similarly, NMP has been used to create IBOMA-My-IBOMA triblock copolymers, where poly(isobornyl methacrylate) acts as the hard segment and poly(β-myrcene) as the soft segment, resulting in materials with micro-phase separation and distinct glass transition temperatures. rsc.org

Copolymerization is also used to enhance material properties. The inclusion of monomers like methacryloisobutyl POSS (POSSMA) into bio-based methacrylate resins can significantly improve the thermal stability of the final polymer. mcgill.ca In some cases, copolymerization is a necessity; for instance, the bio-based monomer di-n-butyl itaconate (DBI) could not be homopolymerized via NMP but was successfully copolymerized with styrene (B11656) to create elastomeric materials. mdpi.com

The versatility of this approach is further demonstrated by the emulsion polymerization of novel bio-derived acrylic monomers (from 2H-HBO) with common commercial monomers like methyl methacrylate and styrene. acs.org This allows for the incorporation of renewable resources into existing polymer systems, such as the synthesis of poly(styrene-co-butyl acrylate-co-methacrylic acid) using bio-based methacrylic acid for paint and coating applications. acs.org

| Copolymer Architecture | Bio-Based Monomer(s) | Co-monomer(s) | Synthesis Method | Tailored Property | Reference(s) |

| ABA Triblock | Lauryl Methacrylate | Acetylsalicylic Ethyl Methacrylate | RAFT | Thermoplastic Elastomer | mdpi.com |

| ABA Triblock | β-Myrcene | Isobornyl Methacrylate (IBOMA) | NMP | Thermoplastic Elastomer | rsc.org |

| Statistical | Isobornyl Methacrylate (IBOMA), C13 Methacrylate | Methacryloisobutyl POSS (POSSMA) | NMP | Enhanced Thermal Stability | mcgill.ca |

| Statistical | Di-n-butyl Itaconate (DBI) | Styrene | NMP | Elastomeric Behavior | mdpi.com |

| Statistical | Bio-based Methacrylic Acid | Styrene, Butyl Acrylate | Emulsion Polymerization | Bio-based Coating Resin | acs.org |

| Statistical | Monomer from 2H-HBO | Methyl Methacrylate, Styrene | Emulsion Polymerization | Incorporation of novel bio-monomer | acs.org |

Structural Elucidation and Advanced Characterization Methodologies for Bio Acrylic Resins

Spectroscopic Techniques for Bio-Acrylic Resin Structure Confirmation and Analysis (e.g., NMR, FTIR, Raman Spectroscopy)

Spectroscopic methods are indispensable for confirming the chemical structure of bio-acrylic resins, verifying the success of synthesis reactions, and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure at the atomic level. Both ¹H and ¹³C NMR are used to elucidate the structure of the monomers and the final polymer. For instance, in the synthesis of bio-based polyurethane acrylate (B77674) (PUA) resins from itaconic acid, ¹H and ¹³C NMR are used to confirm the structure of the synthesized polyol and the final PUA resin. nih.gov Similarly, in the creation of epoxy acrylates from palm oil, NMR spectroscopy, alongside FTIR, revealed an acrylation yield of approximately 82%. nih.gov The analysis of tannin-based epoxy acrylate resins also relies on ¹³C-NMR to confirm the successful preparation of the resin under specific reaction conditions. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful and widely used technique to identify the presence of specific functional groups and to monitor the progress of polymerization. The synthesis of bio-acrylic resins is often tracked by observing the appearance or disappearance of characteristic absorption bands. For example, during the acrylation of epoxidized palm oil, the reaction's progress is monitored by the decrease in the acid value and confirmed by FTIR results which show the formation of new acrylate functional groups. nih.gov In the development of UV-curable PUA resins, FTIR is used to identify the chemical structures of the itaconic acid-based polyol, the NCO-terminated PU prepolymer, and the final PUA resin. researchgate.net The curing process of UV-curable coatings based on acrylated epoxidized soybean oil (AESO) is monitored by the decrease of specific peaks at 1635 cm⁻¹ and 810 cm⁻¹, which correspond to the carbon-carbon double bond (C=C). researchgate.net FTIR spectra are also crucial in characterizing bio-composites, such as those made from acrylic resins and natural fillers like hazelnut and almond shells, where it can confirm that no new chemical bonds are formed between the filler and the matrix. aip.orgaip.org

Raman Spectroscopy offers complementary information to FTIR, particularly for non-polar functional groups and symmetric bonds, like C=C bonds, which are abundant in acrylic resins. researchgate.netresearchgate.net This technique is well-suited for studying polymerization kinetics in real-time. ispub.com For instance, it can monitor the conversion of monomers in bis-methacrylate–styrene (B11656) resins during curing, showing that polymerization can restart upon heating a previously cured resin. mdpi.com Raman microscopy provides high spatial resolution, allowing for the analysis of adhesive resin distribution in hybrid layers and the characterization of polymer composites and coatings. ispub.comtainstruments.com Its ability to distinguish between different carbon hybridizations (sp² and sp³) is also valuable for characterizing carbon coatings. tainstruments.com

Table 1: Key Spectroscopic Findings for Bio-Acrylic Resins

| Technique | Application | Key Findings/Observations | Citations |

|---|---|---|---|

| NMR | Structural Elucidation | Confirmed structure of itaconic acid-based polyols and PUA resins. Determined acrylation yield of ~82% for palm oil-based epoxy acrylates. | nih.govnih.gov |

| FTIR | Functional Group Analysis & Reaction Monitoring | Monitored decrease in C=C bond peaks (e.g., 1635 cm⁻¹, 810 cm⁻¹) during UV curing. Confirmed formation of acrylate groups and characterized intermediates in multi-step synthesis. | nih.govresearchgate.netresearchgate.net |

| Raman | Polymerization Kinetics & Structural Analysis | Monitored real-time monomer conversion during curing. Provided information on C=C bond intensity and conformational structure. | researchgate.netresearchgate.netmdpi.com |

Chromatographic Methods for Bio-Acrylic Resin Molecular Weight Distribution Analysis (e.g., GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight (MW) and molecular weight distribution (MWD) of polymers. nih.govsmolecule.com These parameters are critical as they significantly influence the mechanical and physical properties of the final resin.

GPC/SEC separates polymer chains based on their hydrodynamic volume in solution. aip.org A dilute solution of the resin is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. aip.orgsmolecule.com The system is calibrated using polymer standards with known molecular weights, such as polystyrene or polymethylmethacrylate (PMMA), to create a calibration curve that correlates elution time with molecular weight. smolecule.comresearchgate.net

In the characterization of bio-acrylic resins, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Current time information in Vanderburgh County, US. For example, in the development of bio-based polyester-acrylate resins for 3D printing, GPC analysis showed that replacing adipic acid with bio-based sebacic and succinic acid resulted in a decrease in viscosity, which correlated with changes in the measured molecular weight. mdpi.com Similarly, when developing bio-based acrylic polymers for leather production, GPC was used to determine the molecular weight of the new biopolymer, a key factor influencing its performance. researchgate.netCurrent time information in Vanderburgh County, US. The technique is also essential for assessing lot-to-lot variation in raw resins and for studying degradation, where a reduction in molecular weight can indicate chain scission. aip.orgresearchgate.net

Table 2: GPC/SEC Analysis of Bio-Acrylic Resins

| Resin System | Analytical Goal | Key Parameters Determined | Citations |

|---|---|---|---|

| Bio-based Polyester-Acrylate | Correlate structure with viscosity | Mw, Mn, PDI | mdpi.com |

| Bio-based Acrylic Polymer (Leather) | Characterize new biopolymer | Mw, Mn | researchgate.netCurrent time information in Vanderburgh County, US. |

| General Polymer Analysis | Quality control and degradation studies | Mw, Mn, MWD | aip.orgresearchgate.net |

Microscopic and Morphological Characterization Methodologies for Bio-Acrylic Resin Systems (e.g., SEM, TEM, AFM)

Microscopy techniques are vital for visualizing the surface and internal morphology of bio-acrylic resin systems, from the nanoscale to the microscale. This is particularly important for composite materials where the distribution of fillers and the quality of the filler-matrix interface are critical.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and fracture surfaces of bio-acrylic resins and their composites. In the development of composites from acrylic resin reinforced with natural fibers, SEM analysis is used to confirm the homogeneous distribution of fibers within the matrix and to study fiber-matrix interactions. mdpi.com For bio-composites containing graphitic carbon nitride (g-CN), SEM is used to observe the morphology of the nanoparticles. acs.org SEM images of fracture surfaces can reveal the failure mechanism, such as delamination or fiber micro-buckling. researchgate.net

Transmission Electron Microscopy (TEM) provides higher resolution images of the internal structure of materials. TEM is used to visualize the size and dispersion of nanoparticles within a polymer matrix. For instance, in g-CN-based acrylic nanocomposites, TEM helps to confirm the nanoscale dimensions of the filler particles. acs.org While powerful, TEM requires the preparation of very thin samples (typically 50 nm to 1 µm). biocubic.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides 3D topographical information at the nanoscale. It can be used to assess the surface roughness of resin films. researchgate.net Unlike electron microscopy, AFM can be performed in liquid environments, making it suitable for imaging biological samples in their native state. biocubic.com It provides complementary information to SEM and TEM, offering precise height measurements of surface features. biocubic.com

Certain bio-acrylic resins are also specifically formulated for use as embedding media for biological samples in both light and electron microscopy, offering good tissue infiltration and preservation of cellular structures. researchgate.netsmolecule.comusu.edu

Table 3: Microscopic Characterization of Bio-Acrylic Resin Systems

| Technique | Application | Information Obtained | Citations |

|---|---|---|---|

| SEM | Surface and Fracture Analysis | Fiber distribution, filler-matrix interface, fracture mechanisms, particle morphology. | mdpi.comacs.orgresearchgate.net |

| TEM | Internal Structure Analysis | Nanoparticle size and dispersion within the matrix. | acs.orgbiocubic.com |

| AFM | Nanoscale Surface Topography | 3D surface imaging, quantitative roughness measurements. | biocubic.comresearchgate.net |

Rheological Methodologies for Bio-Acrylic Resin Flow Behavior Assessment

Rheology is the study of the flow and deformation of matter. For bio-acrylic resins, rheological properties, particularly viscosity, are critical for processing and application. mdpi.com For applications such as coatings and 3D printing by vat photopolymerization, the resin must have a suitable viscosity to ensure proper flow, leveling, and printability. nih.govacs.org

Viscosity is typically measured using a rheometer. In the formulation of bio-based resins for 3D printing, viscosity measurements are essential. For example, acrylated epoxidized soybean oil (AESO), a common bio-based resin, often has a very high viscosity. To make it processable, it is often blended with reactive diluents. Studies have shown that adding reactive diluents like propoxylated glycerol (B35011) triacrylate (GPT) can significantly reduce the viscosity of acrylated vegetable oils. mdpi.com The viscosity of glycerol and maleic anhydride-based acrylic polyesters was found to be suitable for digital light processing (DLP) 3D printing when the prepolymer content was above 50%. acs.org

The rheological behavior of acrylic resins can also be influenced by the addition of fillers. Adding materials like zirconium oxide (ZrO₂) powder to a provisional acrylic resin has been shown to increase its viscosity. ispub.com This is attributed to the swelling of polymer granules and the entrapment of monomer, which reduces the free volume and increases the effective concentration of the dispersed phase. ispub.com Companies are also developing bio-based rheology additives (thickeners) for water-borne systems to control the flow properties of formulations like paints and adhesives. arkema.comprnewswire.compcimag.com

Table 4: Rheological Properties of Bio-Acrylic Resin Systems

| Resin System | Application | Key Rheological Finding | Citations |

|---|---|---|---|

| Acrylated Vegetable Oils + Reactive Diluent | Wood Coatings | Addition of propoxylated glycerol triacrylate (GPT) monomer reduced viscosity by an average of 550 mPa·s. | mdpi.com |

| Glycerol/Maleic Anhydride-based Polyester (B1180765) | 3D Printing | Resins with >50% prepolymer content had suitable viscosity for DLP 3D printing. | acs.org |

| Acrylic Resin + ZrO₂ Filler | Dental Restorations | Adding ZrO₂ increased the viscosity of the provisional acrylic resin. | ispub.com |

Methodologies for Thermal Response Assessment of Bio-Acrylic Resins (e.g., DSC, TGA, DMA)

Thermal analysis techniques are crucial for determining the service temperature range, thermal stability, and viscoelastic properties of bio-acrylic resins. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine key thermal transitions, most notably the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. aip.orgresearchgate.net The Tg is a critical parameter for defining the upper service temperature of a material. DSC is also used to study curing reactions by measuring the heat of reaction (exothermic peak). mdpi.com For example, in the study of an uncured acrylic resin mixture, DSC showed a broad exothermic curing peak, which was then used to determine the degree of cure after processing. mdpi.com In composites made of PMMA and natural fillers like almond shell powder, DSC results showed that the Tg increased with the addition of the filler. aip.orgaip.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability and decomposition profile of the resin. tainstruments.commdpi.com TGA curves provide information on the onset temperature of degradation and the temperatures at which maximum rates of mass loss occur. nih.gov For bio-composites, TGA can distinguish the degradation of different components, such as the natural fibers and the polymer matrix. mdpi.comresearchgate.net For instance, TGA of acrylic resin composites with bast fibers showed that the presence of basalt fibers delayed the degradation process. mdpi.com

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the mechanical and viscoelastic properties of polymers as a function of temperature, time, or frequency. tainstruments.comresearchgate.net A small oscillatory force is applied to the sample, and the resulting displacement is measured. This allows for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan δ (E''/E'), is the damping factor and its peak is often used to identify the Tg. nih.govresearchgate.net DMA is highly sensitive to changes in the polymer network, such as crosslinking. cureusjournals.com In studies of bio-based acrylic resins for coatings, DMA has been used to show that the addition of monomers like propoxylated glycerol triacrylate (GPT) to acrylated vegetable oils can increase the storage modulus, crosslink density, and glass transition temperature of the final cured coating. mdpi.com

Table 5: Thermal Analysis Data for Bio-Acrylic Resins

| Technique | Property Measured | Example Finding | Citations |

|---|---|---|---|

| DSC | Glass Transition (Tg), Curing Exotherm | Tg of PMMA composite increased from 85 °C to 117 °C with 6% hazelnut shell filler. Curing exotherm of acrylic resin observed at ~145 J/g. | aip.orgaip.orgmdpi.com |

| TGA | Thermal Stability, Decomposition Profile | Basalt fibers delayed the degradation of bast fiber/acrylic composites. High thermal stability up to 260 °C observed for g-CN/acrylic films. | mdpi.comacs.orgresearchgate.net |

| DMA | Storage Modulus (E'), Loss Modulus (E''), Tan δ (Tg) | Addition of GPT monomer to acrylated vegetable oil resins increased storage modulus and Tg. | mdpi.comnih.govresearchgate.net |

Compound Index

Mechanistic Studies of Bio Acrylic Resin Performance and Interaction

Adhesion Mechanisms of Bio Acrylic Resins in Advanced Coating Applications

The adhesion of bio-based acrylic resins in advanced coatings is a multifaceted process governed by a combination of physical and chemical interactions at the substrate interface. The molecular structure of these resins can be customized to enhance bond strength and longevity. onlytrainings.com Key mechanisms contributing to their superior adhesive properties include:

Hydrogen Bonding: The presence of polar functional groups, such as carboxyl (-COOH) and hydroxyl (-OH) groups, within the bio-acrylic polymer chain is crucial for adhesion. specialchem.comresearchgate.net These groups form hydrogen bonds with polar substrates, such as metals and cellulosic materials, creating strong interfacial adhesion. researchgate.net For instance, the introduction of 3,4-dihydroxybenzaldehyde (B13553) (DHBA), which contains polyphenol groups, into a polyacrylate latex pressure-sensitive adhesive has been shown to significantly increase peel strength by promoting the formation of more hydrogen bonds between polymer chains. mdpi.com

Mechanical Interlocking: This mechanism involves the resin penetrating the surface irregularities and pores of the substrate, creating a physical anchor. fiveable.me The effectiveness of mechanical interlocking is dependent on the viscosity of the resin formulation and the surface topography of the substrate.

Chemical Bonding: In some applications, covalent bonds can form between the bio-acrylic resin and the substrate. fiveable.me For example, glycidyl (B131873) functional groups (epoxy groups) incorporated into the acrylic resin can react with amines and carboxylic acids on the substrate surface, forming a durable chemical bond. specialchem.com The use of coupling agents, such as silanes for glass substrates, can further promote chemical bonding by acting as a bridge between the organic resin and the inorganic substrate. fiveable.me

Wettability and Surface Energy: For effective adhesion to occur, the liquid resin must adequately wet the substrate surface. This is governed by the surface energy of both the resin and the substrate. Bio-acrylic resins can be formulated to have surface tension values that promote good wetting on a variety of substrates, including those with low surface energy.

The incorporation of bio-based monomers can significantly influence these adhesion mechanisms. For example, the use of itaconic acid-based polyols in the synthesis of UV-curable polyurethane acrylate (B77674) resins introduces polar N-H groups that enhance hydrogen bonding with metal substrates, resulting in 100% adhesion as measured by the cross-cut test. researchgate.net Similarly, modifying polyacrylate latex pressure-sensitive adhesives with DHBA not only increases hydrogen bonding but also forms an acetal (B89532) structure that increases crosslinking density, thereby enhancing the rigidity and stability of the polymer network and improving peel resistance. mdpi.com

The table below summarizes the impact of different functional groups on the adhesion properties of bio-acrylic resins.

| Functional Group | Adhesion Mechanism | Effect on Performance |

| Carboxyl (-COOH) | Hydrogen Bonding, Chemical Reaction (with epoxies) | Improves adhesion to various substrates, can act as a catalyst for curing. specialchem.com |

| Hydroxyl (-OH) | Hydrogen Bonding | Enhances adhesion, particularly to polar substrates. specialchem.com |

| Glycidyl (Epoxy) | Chemical Bonding (reacts with amines and carboxylic acids) | Creates strong, durable bonds with functionalized surfaces. specialchem.com |

| Polyphenol | Hydrogen Bonding, Increased Crosslinking Density | Significantly improves peel strength and stability of the polymer network. mdpi.com |

Cure Kinetics and Network Formation in Bio Acrylic Resin Systems

The curing process of bio-acrylic resin systems involves the transformation of liquid monomers and oligomers into a solid, three-dimensional polymer network. This process is critical as it dictates the final mechanical and thermal properties of the material. The kinetics of this transformation can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the curing reaction. upc.eduacs.org

The curing of bio-acrylic resins can be initiated through various mechanisms, including thermal curing and photopolymerization (UV curing). upc.edu In dual-curing systems, a combination of these methods is employed. For example, a system can undergo an initial free-radical photopolymerization of acrylate groups at ambient temperature, followed by a thermal curing stage at a higher temperature for an epoxy-anhydride copolymerization. upc.edu

The rate and extent of the curing reaction are influenced by several factors, including temperature, the type and concentration of initiators and catalysts, and the chemical structure of the resin itself. upc.educonicet.gov.ar Isoconversional methods, such as the Kissinger and Ozawa-Flynn-Wall models, are often used to determine the activation energy (Ea) of the curing process from non-isothermal DSC data. acs.orgconicet.gov.arresearchgate.net The activation energy represents the minimum energy required to initiate the crosslinking reaction.

For example, in a study of an acrylated epoxidized hemp oil (AEHO)-based bioresin, the dynamic activation energies determined by the Kissinger and Ozawa-Flynn-Wall methods were 58.87 kJ/mol and 62.02 kJ/mol, respectively. conicet.gov.ar The curing behavior of this system was accurately modeled using a modified Kamal autocatalytic model, which accounts for the acceleration of the reaction by the products formed during curing. conicet.gov.ar

The formation of the polymer network can also be affected by the presence of other components in the formulation. For instance, blending a bio-based epoxy resin (TEIA) with a conventional diglycidyl ether of bisphenol A (DGEBA) epoxy resin was found to increase the peak curing temperature and decrease the heat of curing and activation energy as the bioresin content increased. researchgate.net

The table below presents a summary of cure kinetic parameters for different bio-based resin systems.

| Bio-Resin System | Curing Method | Activation Energy (Ea) (kJ/mol) | Kinetic Model |

| Acrylated Epoxidized Hemp Oil (AEHO) | Thermal | 58.87 (Kissinger), 62.02 (Ozawa-Flynn-Wall) | Modified Kamal Autocatalytic |

| Phosphorus-Modified Eugenol-Based Epoxy + TETA | Thermal | 65.38 (Kissinger), 55.90 (Ozawa) | Kissinger, Ozawa |

| Phosphorus-Modified Eugenol-Based Epoxy + DDM | Thermal | 60.09 (Kissinger), 63.84 (Ozawa) | Kissinger, Ozawa |

| Phosphorus-Modified Eugenol-Based Epoxy + IDA | Thermal | 57.36 (Kissinger), 60.85 (Ozawa) | Kissinger, Ozawa |

Interfacial Phenomena in this compound Composites and Blends

The performance of bio-acrylic resin composites and blends is highly dependent on the interactions occurring at the interface between the resin matrix and the reinforcement (e.g., fibers) or the other polymer phase. diva-portal.org Poor compatibility between a hydrophilic reinforcement, like cellulose (B213188) fibers, and a hydrophobic polymer matrix can lead to weak interfacial adhesion, resulting in compromised mechanical and optical properties. diva-portal.org

To enhance interfacial adhesion, surface modification of the reinforcement or the use of compatibilizers is often necessary. diva-portal.org For instance, in a composite of holocellulose fibers and acrylic resin, carboxymethyl cellulose (CMC) functionalized with hydrophobic quaternary ammonium (B1175870) ions was used to modify the interface. diva-portal.org This modification improved the compatibility between the fibers and the resin, leading to enhanced optical transmittance and mechanical properties. diva-portal.org The composite film with cetyltrimethylammonium (CTA)-functionalized CMC showed high optical transmittance (87%), while the one with phenyltrimethylammonium (B184261) (PTMA)-functionalized CMC exhibited a high Young's modulus (7.6 GPa) and tensile strength (180 MPa). diva-portal.org

The table below highlights different strategies for improving interfacial adhesion in bio-acrylic resin composites.

| Composite System | Interfacial Modification Strategy | Effect on Properties |

| Holocellulose Fibers / Acrylic Resin | Functionalization of carboxymethyl cellulose with hydrophobic quaternary ammonium ions. diva-portal.org | Improved optical transmittance and mechanical strength. diva-portal.org |

| Fique Fibers / Polyester (B1180765) Resin | Coating fibers with a hydrophobic acrylic resin. nih.gov | 110% increase in interfacial shear strength. nih.gov |

| Wood Fiber / Bio-acrylic Resin | Not specified, but good interfacial adhesion is key. researchgate.net | Improved tensile strength and modulus. researchgate.net |

Durability and Long-term Stability Mechanisms of Bio Acrylic Resins in Service Environments

The durability and long-term stability of bio-acrylic resins are critical for their performance in various applications, particularly in coatings exposed to outdoor environments. specialchem.com The ability of these resins to withstand environmental stressors such as UV radiation, moisture, and temperature fluctuations determines their service life.

Bio-acrylic resins can be engineered for excellent long-term outdoor durability. specialchem.com For example, a bio-based acrylic resin with up to 37% bio-based content has been developed for exterior coatings, offering a combination of UV and water resistance with low dirt pick-up. specialchem.com This resin also provides good water vapor permeability and high elongation, which contributes to the longevity of the paint system by allowing it to breathe and accommodate substrate movements. specialchem.com

The dimensional stability of acrylic resins is a key factor in their long-term performance. Some acrylic resins can exhibit significant volume changes when exposed to water or dry conditions. researchgate.netrevistia.com For instance, certain acrylamide- and methacrylate-based resins have shown volume changes of up to 160% of their initial volume when immersed in water. researchgate.netrevistia.com Generally, methacrylate-based resins tend to have better dimensional stability and durability compared to acrylamide-based resins. researchgate.netrevistia.com

The chemical structure of the bio-acrylic resin plays a significant role in its stability. The incorporation of aromatic structures, for instance from eugenol-based monomers, can lead to materials with higher thermal stability and glass transition temperatures. acs.org In contrast, long aliphatic chains, such as those from cardanol (B1251761) monomers, can result in more flexible thermosets with lower glass transition temperatures. acs.org

The table below provides an overview of factors influencing the durability of bio-acrylic resins.

| Durability Factor | Influencing Component/Mechanism | Effect on Performance |

| UV Resistance | Resin chemistry (e.g., specific acrylic formulations) | Prevents degradation and yellowing upon sun exposure. specialchem.com |

| Water Resistance | Hydrophobicity of the resin, crosslink density | Reduces swelling, blistering, and loss of adhesion. specialchem.com |

| Dimensional Stability | Resin type (e.g., methacrylate (B99206) vs. acrylamide) | Minimizes shrinkage and expansion with changes in humidity. researchgate.netrevistia.com |

| Thermal Stability | Monomer structure (e.g., aromatic vs. aliphatic) | Determines the temperature range in which the resin maintains its properties. acs.org |

Rheological Behavior and Viscosity Modulation of this compound Formulations

The rheological behavior, particularly the viscosity, of bio-acrylic resin formulations is a critical parameter that affects their processing and application. mdpi.comresearchgate.net Viscosity needs to be carefully controlled to ensure proper flow, leveling, and film formation in coatings, as well as to achieve high solids loading in composites. mdpi.comgantrade.com

Many bio-acrylic resin systems exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases with an increasing shear rate. mdpi.comresearchgate.net This property is advantageous in applications like printing inks and coatings, as it allows for low viscosity during high-shear application processes (e.g., brushing, spraying) for good flow and leveling, and high viscosity at low shear rates (e.g., during storage) to prevent pigment settling. gantrade.com

The viscosity of a bio-acrylic resin formulation can be modulated by several factors:

Monomer Selection: The chemical structure and molecular weight of the monomers used have a direct impact on the viscosity of the uncured resin. For example, replacing a difunctional monomer like 1,6-hexanediol (B165255) diacrylate with monofunctional acrylic monomers can significantly lower the viscosity, allowing for higher filler loading in ceramic slurries. mdpi.com

Solid Content: In filled systems, such as composites, the viscosity generally increases with increasing solid content. mdpi.com The choice of dispersants and the particle size and shape of the filler also play a crucial role in managing the viscosity of highly filled systems. mdpi.com

Rheology Modifiers: Additives such as alkali-swellable emulsions (ASEs) and hydrophobically modified alkali-swellable emulsions (HASEs) are commonly used to control the rheology of water-based acrylic systems. gantrade.com These polymers have a pH-dependent viscosity, allowing for adjustments to the flow behavior of the formulation. gantrade.com

Temperature: The viscosity of most resin systems decreases with increasing temperature. This relationship is important for thermal curing processes, where the initial viscosity needs to be low enough for proper substrate wetting and impregnation before the onset of crosslinking.

The table below illustrates the effect of different formulation components on the viscosity of acrylic resin systems.

| Component/Factor | Effect on Viscosity | Application Relevance |

| Monofunctional Monomers | Lower viscosity compared to multifunctional monomers. mdpi.com | Enables higher solid loading in composites and 3D printing slurries. mdpi.com |

| Solid Fillers | Increases viscosity with increasing concentration. mdpi.com | Critical for achieving desired mechanical properties in composites. mdpi.com |

| Rheology Modifiers (e.g., HASEs) | Provides shear-thinning behavior and pH-dependent viscosity. gantrade.com | Improves application properties and storage stability of coatings and inks. gantrade.com |

| Temperature | Viscosity decreases as temperature increases. | Important for controlling flow during processing and curing. |

Biodegradation and Environmental Fate of Bio Acrylic Resins

Mechanisms of Biodegradation in Diverse Environmental Matrices (e.g., soil, water, composting)

The breakdown of bio-acrylic resins in the environment is not a singular process but rather a combination of physical and chemical degradation mechanisms that pave the way for microbial action. nih.gov The rate and extent of biodegradation are highly dependent on the specific environmental matrix, with factors like moisture, temperature, and microbial populations playing crucial roles. nih.govresearchgate.net Composting, for instance, provides an organic-rich, biologically active environment where fungi, bacteria, and actinomycetes can transform biodegradable polymers into water, carbon dioxide, inorganic compounds, and biomass under aerobic conditions. mdpi.com

Hydrolytic degradation is a primary and often initial step in the breakdown of bio-acrylic resins, particularly those containing ester bonds. acs.orgmdpi.com This process involves the cleavage of these ester linkages in the presence of water, leading to a reduction in the polymer's molecular weight. researchgate.netdiva-portal.org Water molecules penetrate the polymer network, occupying spaces between the polymer chains and breaking the bonds, which can lead to a decrease in surface hardness and wear resistance. researchgate.net

The rate of hydrolysis can be influenced by several factors. For example, in polylactic acid (PLA), a common component in bio-based resins, hydrolysis is accelerated by elevated temperatures and humidity. mdpi.com The process is often initiated in the amorphous regions of the polymer. mdpi.com The degradation of some bio-based epoxy resins containing ester linkages has been shown to occur via a surface erosion mechanism when exposed to a basic solution. rsc.org The byproducts of this hydrolysis, such as carboxylic acids and hydroxyls, can increase the hydrophilicity of the polymer network. nih.gov This initial hydrolytic breakdown creates smaller, low-molecular-weight fragments that are more accessible to microorganisms for further degradation. diva-portal.org

Exposure to ultraviolet (UV) radiation from sunlight can initiate photodegradation in bio-acrylic resins. mdpi.comresearchgate.net This process involves the absorption of photons, which can lead to chain scission and/or photocrosslinking of the polymer. paint.org In the presence of oxygen, this is termed photo-oxidation. paint.org

For aliphatic polyesters like PLA, UV radiation can lead to the formation of carbon-carbon double bonds and carboxyl end groups. mdpi.com The fundamental mechanism is often a free-radical chain reaction that produces polymer hydroperoxides, which are key intermediates. researchgate.netpaint.org These hydroperoxides are unstable and can undergo secondary reactions, resulting in the formation of compounds containing hydroxyl and carbonyl groups. paint.org The presence of moisture can accelerate the photodegradation of acrylic coatings, enhancing the production of degradation products. researchgate.net

Thermo-oxidative degradation occurs when polymers are exposed to heat in the presence of oxygen. rsc.org This process is a significant factor during melt processing of polymers like PLA and can also contribute to their environmental degradation. researchgate.net It proceeds through radical chain reactions that cause changes in the molecular structure, leading to physical and chemical modifications. researchgate.net